1-(methylsulfonyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Description
This compound features a piperidine-4-carboxamide core linked to a 1,3,4-oxadiazole ring substituted with a 4-(methylsulfonyl)benzyl group. The piperidine nitrogen is further modified with a methylsulfonyl group.
The 1,3,4-oxadiazole ring is a key pharmacophore known for antimicrobial, antiviral, and anti-inflammatory activities . The methylsulfonyl groups may improve target binding through hydrogen bonding or electrostatic interactions, as seen in structurally related sulfonamide derivatives .
Properties
IUPAC Name |
1-methylsulfonyl-N-[5-[(4-methylsulfonylphenyl)methyl]-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O6S2/c1-28(23,24)14-5-3-12(4-6-14)11-15-19-20-17(27-15)18-16(22)13-7-9-21(10-8-13)29(2,25)26/h3-6,13H,7-11H2,1-2H3,(H,18,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXIZRGMWROZHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(methylsulfonyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a derivative of 1,3,4-oxadiazole and piperidine, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, and anticancer activities, supported by various studies and findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C18H22N4O4S2
- Molecular Weight : 398.52 g/mol
- CAS Number : Not specifically listed but related compounds are cataloged under similar identifiers.
Antibacterial Activity
Research indicates that derivatives of the 1,3,4-oxadiazole framework exhibit significant antibacterial properties. A study highlighted that compounds containing the oxadiazole moiety demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 6.25 to 32 µg/mL . The incorporation of sulfonyl groups has been shown to enhance antibacterial activity due to increased lipophilicity and interaction with bacterial membranes.
Antifungal Activity
The compound's antifungal potential was evaluated against Fusarium oxysporum, with results indicating promising inhibitory effects. One study reported that certain oxadiazole derivatives achieved complete inhibition of fungal growth at concentrations as low as 50 µg/mL . The structure-activity relationship (SAR) suggested that the presence of methylsulfonyl groups significantly contributes to this activity.
Anticancer Activity
Preliminary studies have suggested that derivatives related to this compound may also possess anticancer properties. For instance, compounds with similar structural motifs have been identified as inhibitors of murine double minute 2 (MDM2), a target for cancer therapy. These compounds have shown the ability to induce tumor regression in vivo . The mechanism is believed to involve disruption of p53-MDM2 interactions, leading to apoptosis in cancer cells.
Study 1: Synthesis and Evaluation of Antibacterial Activity
Aziz-ur-Rehman et al. synthesized a series of 5-substituted 1,3,4-oxadiazole derivatives and evaluated their antibacterial activities. The study found that compounds with piperidine functionalities exhibited notable antibacterial effects against gram-positive and gram-negative bacteria . The results are summarized in Table 1.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 6a | Staphylococcus aureus | 12.5 |
| 6b | Escherichia coli | 25 |
| 6c | Klebsiella pneumoniae | 6.25 |
Study 2: Antifungal Efficacy
In a comparative study on antifungal agents, derivatives exhibiting the oxadiazole core were tested against various fungi including Fusarium oxysporum. The compound demonstrated superior efficacy compared to commercial fungicides .
| Compound | Fungal Strain | EC50 (µg/mL) |
|---|---|---|
| A | Fusarium oxysporum | 50 |
| B | Commercial Fungicide | 75 |
Comparison with Similar Compounds
Structural Analogues with Modified Substituents
Table 1: Structural and Physicochemical Comparisons
Key Observations:
- Substituent Effects : The target compound’s dual methylsulfonyl groups likely increase polarity and hydrogen-bond acceptor capacity compared to chlorinated or benzylthio analogues. This may enhance target binding but reduce membrane permeability .
- Molecular Weight : The target compound’s higher molecular weight (~500 vs. ~423–446 for others) may negatively impact oral bioavailability, as molecular weight >500 correlates with reduced permeability .
Physicochemical and Pharmacokinetic Properties
Table 2: Predicted Properties Based on Structural Features
| Property | Target Compound | 4-Chloro Analogue | Benzylthio Analogue |
|---|---|---|---|
| Rotatable Bonds | ~8 | ~7 | ~6 |
| Polar Surface Area (Ų) | ~140–160 | ~120–130 | ~100–110 |
| LogP | ~2.5 (estimated) | ~3.0 | ~3.2 |
Analysis:
- Rotatable Bonds : The target compound’s higher rotatable bond count (~8 vs. ~6–7) may reduce oral bioavailability, as flexibility correlates with poorer permeability .
- LogP : The lower estimated LogP (2.5 vs. 3.0–3.2) reflects increased hydrophilicity due to methylsulfonyl groups, possibly improving aqueous solubility.
Crystallographic and Conformational Insights
Crystal structures of related compounds (e.g., and ) reveal that substituents influence packing and stability. For instance:
- The orthorhombic packing of the 4-chloro derivative () suggests tight intermolecular Cl···O/N interactions, enhancing crystallinity.
Q & A
Q. What are the standard synthetic routes for preparing 1-(methylsulfonyl)-N-(5-(4-(methylsulfonyl)benzyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-oxadiazole core via cyclization of thiosemicarbazides or hydrazide intermediates under acidic conditions (e.g., using H₂SO₄ or POCl₃) .
- Step 2 : Introduction of the 4-(methylsulfonyl)benzyl group via nucleophilic substitution or coupling reactions. For example, alkylation of the oxadiazole with 4-(bromomethyl)benzenesulfonyl methyl derivatives .
- Step 3 : Functionalization of the piperidine ring, including sulfonylation at the 1-position and carboxamide formation at the 4-position using activated carboxylic acid derivatives (e.g., EDCI/HOBt coupling) .
- Monitoring : Reaction progress is tracked via TLC, and purification involves recrystallization (methanol/water) or column chromatography .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C NMR : To confirm the piperidine ring conformation, sulfonyl group integration, and oxadiazole proton environments. For example, the methylsulfonyl groups appear as singlets near δ 3.1 ppm (¹H) and δ 40–45 ppm (¹³C) .
- IR Spectroscopy : Peaks at ~1350 cm⁻¹ (S=O asymmetric stretch) and ~1150 cm⁻¹ (S=O symmetric stretch) confirm sulfonyl groups .
- Mass Spectrometry (EI-MS or HRMS) : To verify molecular ion peaks and fragmentation patterns (e.g., m/z for [M+H]⁺ calculated as 482.1 g/mol) .
- Elemental Analysis : To validate purity (>95%) and stoichiometric ratios of C, H, N, and S .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound, particularly in oxadiazole ring formation?
Optimization strategies include:
- Solvent Selection : Using polar aprotic solvents (e.g., DMF or DMSO) to enhance cyclization efficiency .
- Catalyst Use : Adding catalytic amounts of iodine or p-toluenesulfonic acid to accelerate oxadiazole formation .
- Temperature Control : Maintaining temperatures between 80–100°C during cyclization to balance reaction rate and byproduct formation .
- Purification Adjustments : Switching from recrystallization to flash chromatography (e.g., silica gel, ethyl acetate/hexane) for intermediates prone to decomposition .
Q. What structural features of this compound correlate with its biological activity, and how can structure-activity relationships (SAR) be explored?
Key SAR insights:
- Sulfonyl Groups : The dual methylsulfonyl moieties enhance electrophilicity and binding to enzyme active sites (e.g., carbonic anhydrase or bacterial dihydrofolate reductase) .
- Oxadiazole Core : Substitution at the 5-position with aryl/heteroaryl groups improves antimicrobial potency by increasing lipophilicity and membrane penetration .
- Piperidine Carboxamide : Modifications here (e.g., alkylation or fluorination) can fine-tune pharmacokinetic properties like metabolic stability .
- Methodology : Computational docking (AutoDock Vina) and molecular dynamics simulations can predict binding modes, while in vitro assays (MIC, IC₅₀) validate activity .
Q. How should researchers address contradictory data in biological activity across different studies?
Contradictions may arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or enzyme isoforms tested. Standardize protocols using CLSI guidelines for antimicrobial studies .
- Compound Purity : Impurities >5% can skew results. Validate purity via HPLC (e.g., C18 column, acetonitrile/water gradient) before testing .
- Solubility Issues : Poor solubility in assay media (e.g., DMSO concentration >1%) may cause false negatives. Use surfactants (e.g., Tween-80) or co-solvents .
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., logP vs. activity) and identify confounding factors .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
